Filgrastim - 121181-53-1

Filgrastim

Catalog Number: EVT-1510421
CAS Number: 121181-53-1
Molecular Formula: W99
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filgrastim is a recombinant methionyl human granulocyte colony-stimulating factor (rhG-CSF) []. It is a 175 amino acid glycoprotein that stimulates the production, maturation, and activation of neutrophils, a type of white blood cell crucial for fighting infections []. Filgrastim is used in scientific research to study the role of neutrophils in various biological processes, including immune response, inflammation, and tissue repair. It is also used as a tool to manipulate neutrophil counts in animal models to investigate the pathophysiology of diseases and to evaluate the efficacy of potential therapeutic agents.

Future Directions
  • Optimizing Filgrastim Dosing and Schedules: Further research is needed to determine the optimal dosing and schedules of filgrastim for different applications, such as stem cell mobilization, neutropenia treatment, and radiation countermeasure strategies [].
  • Developing Novel Filgrastim Formulations: Research efforts are focused on developing novel filgrastim formulations with improved pharmacokinetic properties, such as extended half-life and sustained release, to enhance convenience and efficacy [].

Pegfilgrastim

Compound Description: Pegfilgrastim is a long-acting, pegylated form of recombinant human granulocyte colony-stimulating factor (G-CSF) [, , ]. It is created by covalently attaching a 20-kDa polyethylene glycol (PEG) molecule to filgrastim []. This modification increases the molecule's size and reduces its renal clearance, resulting in a significantly longer half-life compared to filgrastim [, ]. Consequently, pegfilgrastim can be administered as a single dose per chemotherapy cycle, while filgrastim requires daily injections for 7-10 days [, ].

Relevance: Pegfilgrastim is structurally related to filgrastim and shares its mechanism of action, stimulating the proliferation and differentiation of neutrophils in the bone marrow [, ]. Both are used to reduce the duration of severe neutropenia, particularly in patients undergoing chemotherapy [, , , , , , , ]. Numerous studies have compared their efficacy and safety profiles, with many concluding that pegfilgrastim is as effective as filgrastim in reducing neutropenia and its associated complications [, , , ].

Tbo-Filgrastim

Compound Description: Tbo-filgrastim is a recombinant methionyl human granulocyte colony-stimulating factor (G-CSF) [] that is biosimilar to filgrastim [, ]. This means it is highly similar to the reference product (filgrastim) in terms of structure, biological activity, efficacy, and safety [].

Relevance: Due to its biosimilarity to filgrastim, tbo-filgrastim is used for the same clinical indication, which is the treatment of neutropenia following chemotherapy [, ]. While filgrastim is also indicated for the mobilization of hematopoietic progenitor cells for autologous stem cell transplantation (ASCT), tbo-filgrastim's use in this area requires further investigation [, ]. Studies have shown that tbo-filgrastim demonstrates comparable efficacy to filgrastim in autologous PBPC mobilization and stem cell engraftment [].

Sargramostim

Compound Description: Sargramostim is a recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) []. It differs from filgrastim, a G-CSF, in its action, stimulating the production of not only neutrophils but also other myeloid cells, including macrophages and eosinophils.

Lenograstim

Compound Description: Lenograstim is another recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate neutrophil production [].

Empegfilgrastim

Compound Description: Empegfilgrastim is a long-acting form of granulocyte colony-stimulating factor (G-CSF), similar to pegfilgrastim [].

Relevance: Empegfilgrastim shares the same mechanism of action as filgrastim, stimulating neutrophil production and mobilization. It is specifically indicated for reducing the duration of neutropenia and the incidence of febrile neutropenia in adult patients treated with cytotoxic chemotherapy for malignancy, excluding chronic myeloid leukemia and myelodysplastic syndromes. Clinical trials have demonstrated that empegfilgrastim is as effective as daily filgrastim in this context [].

Lipegfilgrastim

Compound Description: Lipegfilgrastim is a glycopegylated, long-acting form of recombinant human filgrastim [].

Stem Cell Factor (SCF)

Compound Description: Stem cell factor (SCF) is a cytokine that plays a crucial role in hematopoiesis, particularly in the proliferation and differentiation of early hematopoietic progenitor cells [].

Relevance: While not structurally related to filgrastim, SCF has been investigated for its synergistic effects with filgrastim in mobilizing CD34+ cells for transplantation []. Studies have shown that the combination of SCF and filgrastim significantly enhances CD34+ cell yield and reduces the number of apheresis procedures required to collect a sufficient stem cell harvest []. This combination therapy offers potential benefits in improving the efficiency of stem cell mobilization, leading to faster engraftment and potentially better outcomes for patients undergoing transplantation.

Source and Classification

Filgrastim is derived from the genetic engineering of Escherichia coli, which expresses the human granulocyte colony-stimulating factor gene. It falls under the category of biological drugs and is classified as a short-acting granulocyte colony-stimulating factor (G-CSF). Its primary therapeutic applications include the treatment of neutropenia induced by chemotherapy and the mobilization of hematopoietic progenitor cells for transplantation purposes.

Synthesis Analysis

Methods and Technical Details

Filgrastim synthesis involves several key steps:

  1. Gene Cloning: The gene encoding human granulocyte colony-stimulating factor is cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into Escherichia coli cells, which are then cultured to express the protein.
  3. Protein Expression: The bacteria are induced to produce filgrastim, which is then harvested from the culture.
  4. Purification: Filgrastim undergoes purification processes such as affinity chromatography and ion-exchange chromatography to isolate the active protein from bacterial contaminants.

The purification process typically includes steps like:

  • Reverse Phase Liquid Chromatography (RP-LC): This technique separates filgrastim based on hydrophobic interactions.
  • Size Exclusion Chromatography (SEC): This method separates proteins based on their size, allowing for the removal of smaller impurities.
Molecular Structure Analysis

Structure and Data

Filgrastim has a molecular weight of approximately 18 kDa and consists of 175 amino acids. Its structure closely resembles that of natural human granulocyte colony-stimulating factor, with a specific emphasis on its methionyl form at the N-terminus. The protein structure includes:

  • Alpha-helices and beta-sheets: These secondary structures contribute to its stability and biological activity.
  • Disulfide bonds: These covalent bonds form between cysteine residues, further stabilizing the protein's conformation.
Chemical Reactions Analysis

Reactions and Technical Details

Filgrastim primarily acts through its interaction with specific receptors on hematopoietic progenitor cells. Upon binding to the granulocyte colony-stimulating factor receptor, it initiates a series of intracellular signaling pathways that promote:

  • Cell proliferation: Increased division of progenitor cells in the bone marrow.
  • Differentiation: Maturation of these cells into functional neutrophils.

The degradation pathway involves proteolytic cleavage by neutrophil elastase, which renders filgrastim inactive after it has exerted its effects.

Mechanism of Action

Process and Data

Filgrastim functions by binding to the granulocyte colony-stimulating factor receptor on hematopoietic progenitor cells in the bone marrow. This binding stimulates:

  1. Proliferation: Enhances the production of neutrophil precursors.
  2. Differentiation: Promotes maturation into mature neutrophils.
  3. Release: Facilitates the mobilization of these neutrophils into circulation, thereby increasing their levels in peripheral blood.

Clinical studies have demonstrated that filgrastim effectively reduces the duration and severity of chemotherapy-induced neutropenia, thereby decreasing infection rates among patients undergoing treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Filgrastim is typically presented as a clear, colorless to pale yellow solution.
  • Solubility: It is soluble in water at physiological pH.

Chemical Properties

  • Stability: Filgrastim is stable under refrigerated conditions but may degrade if exposed to light or high temperatures.
  • pH Range: The optimal pH for stability is between 6.0 and 7.0.

Relevant Data

The elimination half-life of filgrastim ranges from approximately 3.5 to 3.8 hours in humans, with clearance primarily mediated through neutrophil uptake rather than renal pathways.

Applications

Scientific Uses

Filgrastim is widely used in clinical oncology to:

  • Prevent febrile neutropenia in patients undergoing myelosuppressive chemotherapy.
  • Mobilize hematopoietic stem cells for transplantation procedures.
  • Support recovery in patients with bone marrow suppression due to various medical conditions or treatments.

In addition, ongoing research continues to explore its potential applications in other areas such as autoimmune disorders and chronic infections where neutrophil function may be compromised.

Properties

CAS Number

121181-53-1

Product Name

Filgrastim

Molecular Formula

W99

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.